
2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methyl group attached to the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid typically involves the bromination and chlorination of a suitable aromatic precursor, followed by the introduction of the propanoic acid group. One common method involves the following steps:
Bromination: The aromatic precursor is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Introduction of Propanoic Acid Group: The resulting bromo-chloro aromatic compound is reacted with a suitable reagent, such as methylmagnesium bromide, to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
Substitution: Products may include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may play a role in the compound’s binding affinity and specificity. The propanoic acid group may also contribute to the compound’s overall activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)acetic acid
- 2-(2-Bromo-6-chlorophenyl)propanoic acid
- 2-(2-Bromo-6-chlorophenyl)butanoic acid
Uniqueness
2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group on the propanoic acid moiety. This combination of functional groups may result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
LWCCOVOKPSBBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


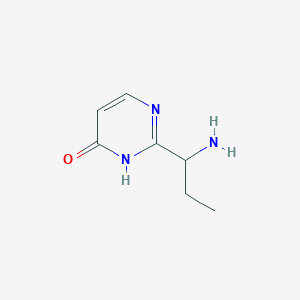
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)

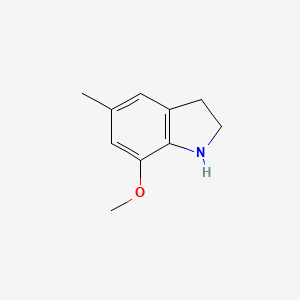
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)

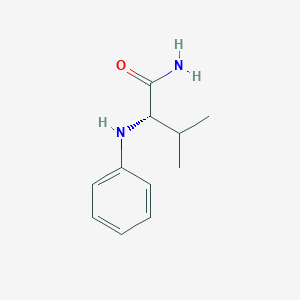
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)

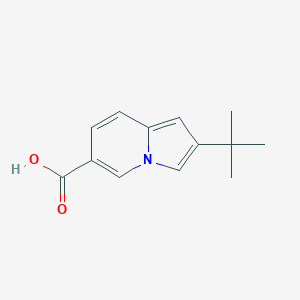
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
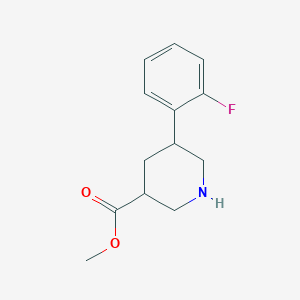
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
